molecular formula C7H4ClF3O B012969 5-Chloro-2-(trifluoromethyl)phenol CAS No. 106877-35-4

5-Chloro-2-(trifluoromethyl)phenol

Cat. No.: B012969
CAS No.: 106877-35-4
M. Wt: 196.55 g/mol
InChI Key: GUUHTCHBMKBRDT-UHFFFAOYSA-N
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Description

Positioning within the Landscape of Halogenated Aromatic and Fluorinated Phenolic Compounds

5-Chloro-2-(trifluoromethyl)phenol holds a distinct position at the intersection of two significant classes of organic molecules: halogenated aromatic compounds and fluorinated phenolic compounds.

Halogenated Aromatic Compounds: These are derivatives of aromatic hydrocarbons where one or more hydrogen atoms on the aromatic ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). unacademy.comallen.in this compound is classified as an aryl halide because the chlorine atom is bonded directly to a sp2-hybridized carbon atom of the benzene (B151609) ring. ncert.nic.in The presence of the chlorine atom and the trifluoromethyl group on the aromatic ring significantly influences the compound's reactivity and physical properties. ontosight.ai Halogenated aromatic hydrocarbons are used as intermediates in the synthesis of dyes, disinfectants, and pharmaceuticals. iloencyclopaedia.org

Fluorinated Phenolic Compounds: This category includes phenols that contain one or more fluorine atoms. The introduction of fluorine, particularly the highly electronegative trifluoromethyl (-CF3) group, can dramatically alter a molecule's characteristics. The -CF3 group is known to increase lipophilicity (fat solubility), which can affect a compound's behavior in biological systems. ontosight.ai Fluorination can also enhance the hydrogen bond donor ability of the phenolic hydroxyl group, making these compounds valuable in supramolecular chemistry and materials science. brighton.ac.uk The strong carbon-fluorine bond also imparts considerable thermal and chemical stability. sydney.edu.auingentaconnect.com

The dual substitution on this compound—a chloro group at position 5 and a trifluoromethyl group at position 2 relative to the hydroxyl group—creates a unique electronic and steric environment. This specific arrangement governs its utility as a chemical intermediate and a subject of study.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 40889-91-6
Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
Form Liquid
Boiling Point 87-88 °C at 38 mmHg
Density 1.459 g/mL at 25 °C
Refractive Index n20/D 1.473

(Data sourced from Sigma-Aldrich) sigmaaldrich.com

Interdisciplinary Significance within Contemporary Chemical Research

The unique properties of this compound make it a valuable building block across several scientific disciplines. ontosight.ai Organofluorine compounds, in general, have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netwikipedia.orgworktribe.com

Medicinal Chemistry and Pharmaceuticals: The trifluoromethyl group is a common feature in many modern pharmaceuticals. Its inclusion can enhance metabolic stability, binding affinity, and bioavailability. While specific research on the direct therapeutic use of this compound is limited, it serves as a crucial precursor for more complex molecules. For instance, fluorinated polyphenols have been investigated as selective inhibitors for enzymes implicated in neuroinflammatory diseases like Parkinson's. nih.gov Similarly, fluorinated derivatives of other natural compounds have shown potential in inducing cell death in cancer cells. mdpi.com

Agrochemicals: Halogenated and trifluoromethyl-containing aromatic compounds are integral to the development of modern herbicides, insecticides, and fungicides. The specific substitutions on the phenol (B47542) ring can be tailored to target biological pathways in pests and weeds. The lipophilicity imparted by the trifluoromethyl group can aid in the compound's ability to penetrate biological membranes. ontosight.ai

Materials Science: The introduction of fluorine into phenolic resins can improve their thermal stability and hydrophobicity. ingentaconnect.com Fluorinated compounds are used in the creation of specialty materials such as fluoropolymers, which are valued for their chemical resistance and low friction properties. wikipedia.org While not a polymer itself, this compound represents the type of fluorinated monomer that can be explored for creating new materials with desirable properties. researchgate.net

Research Scope and Core Objectives of Investigation

Research involving this compound and similar substituted phenols generally focuses on several key objectives:

Synthesis of Novel Derivatives: A primary goal is to use this compound as a starting material to create new, more complex molecules. wisdomlib.org This often involves reactions targeting the hydroxyl group or the aromatic ring to build larger molecular architectures. For example, it can be a precursor in multi-step syntheses of complex chemical entities.

Exploration of Biological Activity: Researchers often synthesize derivatives of such phenols to screen for potential biological activity. This includes investigating their effects as antimicrobial or antifungal agents, or as inhibitors of specific enzymes. ontosight.ai The goal is to establish structure-activity relationships, where the specific placement of substituents like chlorine and trifluoromethyl groups is correlated with biological efficacy. nih.govmdpi.com

Development of Synthetic Methodologies: The unique electronic nature of the substituted ring can present challenges and opportunities in chemical synthesis. Research may focus on developing new and efficient methods for creating meta-substituted phenols, which can be difficult to achieve through traditional electrophilic substitution reactions. rsc.org

Mechanistic Studies: Substituted phenols are often used as model compounds to study reaction mechanisms, such as oxidation processes or hydrogen atom transfer reactions. nih.govacs.org Understanding how the substituents influence the reactivity of the phenol provides fundamental insights that are broadly applicable in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHTCHBMKBRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579571
Record name 5-Chloro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-35-4
Record name 5-Chloro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Synthetic Protocols for 5-Chloro-2-(trifluoromethyl)phenol

Established methods for synthesizing this compound rely on well-documented organic reactions, often involving multiple steps and starting from readily available substituted benzenes.

Conventional synthesis of this compound often begins with a precursor such as 4-chloro-1-nitro-2-(trifluoromethyl)benzene. sigmaaldrich.com A common pathway involves the reduction of the nitro group to an amine, forming 5-chloro-2-(trifluoromethyl)aniline. This intermediate is then subjected to a diazotization reaction, followed by hydrolysis of the resulting diazonium salt to yield the target phenol (B47542).

Another classical approach is the Sandmeyer reaction, a versatile method for transforming an aryl amine into a variety of functional groups via a diazonium salt intermediate. byjus.com This reaction is fundamental in aromatic chemistry and can be adapted for trifluoromethylation or hydroxylation. byjus.com For instance, an appropriately substituted aniline (B41778) can be converted to the corresponding diazonium salt, which is then treated with a copper(I) salt to introduce the desired functional group. The transformation of aromatic amines into trifluoromethylated compounds through a Sandmeyer-type reaction represents a key strategy in synthesizing complex fluorinated molecules. researchgate.net

The synthesis can also proceed via nucleophilic aromatic substitution on a suitably activated precursor. For example, the synthesis of the related compound 2-nitro-4-(trifluoromethyl)phenol (B1329497) is achieved by treating 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide (B78521) in dimethyl sulfoxide. prepchem.com A similar principle could be applied to a precursor of this compound.

Table 1: Conventional Synthesis Reaction Overview

Starting Material Key Intermediates Main Reaction Type
4-Chloro-1-nitro-2-(trifluoromethyl)benzene 5-Chloro-2-(trifluoromethyl)aniline, Aryl diazonium salt Reduction, Diazotization, Hydrolysis
5-Chloro-2-(trifluoromethyl)aniline Aryl diazonium salt Sandmeyer Reaction

Transition metal catalysis offers more efficient and selective routes for C-F and C-CF3 bond formation. Palladium- and copper-based catalysts are particularly prominent in the synthesis of fluorinated aromatic compounds.

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing the trifluoromethyl group. For example, a precursor like 2,4-dichloroiodobenzene could potentially undergo a palladium-catalyzed trifluoromethylation at the more reactive iodine-bearing position, followed by selective functionalization or removal of the second chlorine. Buchwald and others have reported Pd-catalyzed trifluoromethylation of aryl chlorides using (trifluoromethyl)triethylsilane (TESCF3) and a fluoride (B91410) source. beilstein-journals.org The choice of ligand, such as the bulky biarylphosphine ligand BrettPhos, is crucial for facilitating the reductive elimination step and achieving high yields. beilstein-journals.org

Copper-catalyzed reactions are also widely employed, often in Sandmeyer-type transformations. These reactions can be used for trifluoromethylation, starting from aryl diazonium salts and using reagents like trifluoromethyltrimethylsilane (TMSCF3) or Umemoto's reagent in the presence of a copper catalyst. researchgate.netnih.gov This approach provides a valuable alternative to traditional methods. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions for Aryl Trifluoromethylation

Catalyst System Substrate Type CF3 Source Key Features
Pd(OAc)2 / BrettPhos Aryl Chlorides (Trifluoromethyl)triethylsilane (TESCF3) Tolerates various functional groups, mild conditions. beilstein-journals.org
Copper(I) salts Aryl Diazonium Salts Trifluoromethyltrimethylsilane (TMSCF3) Sandmeyer-type reaction, good yields. researchgate.net

Contemporary Advances in Fluorinated Phenol Synthesis Pertinent to the Compound

Recent advancements in synthetic chemistry are paving the way for more sustainable, efficient, and selective methods for producing fluorinated phenols like this compound.

Biocatalysis is emerging as a powerful and green alternative for the synthesis of fluorinated compounds. numberanalytics.com Enzymes operate under mild conditions (neutral pH, room temperature) and often exhibit high regio- and enantioselectivity, which can simplify purification processes and reduce waste.

For the synthesis of fluorinated phenols, research has focused on the direct biocatalytic trifluoromethylation of unprotected phenol substrates. doaj.org This avoids the need for protecting groups, a common requirement in traditional synthesis that adds steps and generates waste. doaj.org Enzymes such as cytochrome P450s, lipases, and specifically engineered fluorinases are being explored for their ability to catalyze C-F bond formation. nih.gov While the direct enzymatic synthesis of this compound has not been specifically detailed, the principles of biocatalytic fluorination suggest a promising future direction. numberanalytics.comnih.gov The development of new biocatalysts through directed evolution is expanding the scope of enzymatic reactions to include challenging transformations like C-H fluorination. chemrxiv.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and specialty chemicals. researchgate.net These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. nih.gov

In the context of synthesizing this compound, green chemistry principles can be applied in several ways:

Catalysis: Utilizing transition metal or biocatalysts reduces the need for stoichiometric reagents and allows for milder reaction conditions. jddhs.com

Atom Economy: Designing synthetic pathways that incorporate most of the atoms from the reactants into the final product minimizes waste. For example, catalytic C-H activation would be a highly atom-economical approach.

Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) is a key goal. rsc.org

Renewable Feedstocks: While not yet standard for this compound, future research may explore synthesizing aromatic precursors from renewable bio-based materials. jddhs.comrsc.org

By applying these principles, the synthesis of fluorinated phenols can become more sustainable and economically viable. eurekalert.org

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reactions and improving yields. youtube.com By directly heating the reactants through dielectric heating, microwaves can significantly reduce reaction times from hours to minutes. youtube.com This technique often leads to cleaner reactions with fewer side products, simplifying purification.

The synthesis of various fluorinated compounds, including heterocycles, has been successfully demonstrated using microwave irradiation. nih.govresearchgate.net The benefits include rapid heating, higher yields, and often, the ability to perform reactions under solvent-free conditions. youtube.comresearchgate.net For the synthesis of this compound, microwave assistance could be applied to several steps, such as the nucleophilic substitution or the transition metal-catalyzed coupling reactions. This would not only speed up the process but also contribute to a more energy-efficient and sustainable synthetic protocol. youtube.com

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of this compound, an achiral molecule, primarily necessitates strategic control over regioselectivity during aromatic substitution reactions. Stereoselectivity is not a consideration in the direct synthesis of this compound as it lacks stereocenters. The key challenge lies in the precise positioning of the chloro and trifluoromethyl groups on the phenol ring.

A principal synthetic route to this compound involves the electrophilic chlorination of 2-(trifluoromethyl)phenol. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents already present on the aromatic ring: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group. The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect.

In the case of 2-(trifluoromethyl)phenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The positions meta to the trifluoromethyl group are C4 and C6. Therefore, both substituents direct incoming electrophiles to the C4 and C6 positions. However, the position para to the hydroxyl group (C4) is sterically more accessible than the position ortho (C6), which is flanked by the bulky trifluoromethyl group. The position of interest for the synthesis of the target molecule is C5, which is ortho to the trifluoromethyl group and meta to the hydroxyl group. Standard electrophilic chlorination would not favor this isomer.

A more viable pathway involves the chlorination of 4-aminophenol, followed by diazotization and subsequent introduction of the trifluoromethyl group, or the reverse sequence. However, direct regioselective synthesis often relies on advanced catalytic methods that can override the inherent directing effects of the substituents.

Recent advancements in organocatalysis have provided methods for the highly regioselective chlorination of phenols. acs.orgscientificupdate.com These methods utilize specific catalysts to steer the chlorination towards either the ortho or para position with high selectivity, which can be adapted for substrates like 2-(trifluoromethyl)phenol. acs.orgscientificupdate.com For instance, the choice of catalyst in the chlorination of phenols with reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can dramatically influence the ratio of ortho to para isomers. acs.orgscientificupdate.com

While typical electrophilic chlorination of a phenol favors the para-substituted product, certain catalytic systems can promote ortho-chlorination. scientificupdate.com For example, thiourea-based catalysts have been shown to favor the formation of o-chloro phenols. scientificupdate.com Conversely, other organocatalysts can be employed to enhance the inherent preference for para-chlorination. acs.orgscientificupdate.com

The table below summarizes findings on the regioselective chlorination of a model phenol substrate, illustrating how catalyst choice can dictate the isomeric outcome. These principles are applicable to the synthesis of substituted phenols like this compound, where achieving a specific substitution pattern is crucial.

Table 1: Catalyst-Controlled Regioselective Chlorination of Phenol

Chlorinating AgentCatalystSolvento:p Isomer RatioReference
N-ChlorosuccinimideThiourea Derivative 1CDCl₃10:1 scientificupdate.com
N-ChlorosuccinimideThiourea Derivative 2CDCl₃1:20 scientificupdate.com
Sulfuryl Chloride(S)-DiphenylprolinolDichloromethane≤99:1 acs.org
Sulfuryl Chloride(S)-BINAPODiisopropyl ether≤4:96 acs.org

This data demonstrates that by selecting an appropriate catalyst, the chlorination of a phenol can be directed with high regioselectivity. For the synthesis of this compound, a synthetic strategy would likely involve a multi-step process where the directing groups are used to install substituents in a controlled manner, or a catalytic method is employed to achieve the desired, less electronically favored, substitution pattern.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactivity of 5-Chloro-2-(trifluoromethyl)phenol

Phenols are generally highly susceptible to electrophilic aromatic substitution (EAS) because the hydroxyl group strongly activates the aromatic ring. byjus.combritannica.com In this compound, this inherent reactivity is modulated by the presence of two deactivating substituents, the chlorine atom and the trifluoromethyl group.

Electronic and Steric Influences of Halogen and Trifluoromethyl Moieties on Aromatic Reactivity

The reactivity of an aromatic ring towards electrophiles is fundamentally controlled by its electron density. Substituents can alter this density through a combination of inductive and resonance effects.

Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. The highly electronegative fluorine atoms in the trifluoromethyl group exert a powerful electron-withdrawing inductive effect (-I), making it one of the most potent deactivating groups. nih.govyoutube.com The chlorine atom also exhibits an electron-withdrawing inductive effect. libretexts.org Conversely, the oxygen of the hydroxyl group is electronegative and also pulls electron density through the sigma bond. libretexts.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons or lone pairs across the aromatic system. The hydroxyl group possesses lone pairs on the oxygen atom that can be delocalized into the benzene (B151609) ring, creating a strong electron-donating resonance effect (+R). libretexts.org This effect increases the electron density on the ring, particularly at the ortho and para positions, and strongly activates it towards electrophilic attack. byjus.com Halogens, like chlorine, also have a +R effect due to their lone pairs, but this is significantly weaker than their -I effect, leading to a net deactivation. libretexts.org The trifluoromethyl group has no significant electron-donating resonance effect. youtube.com

Table 1: Electronic and Directing Effects of Substituents on the Phenol (B47542) Ring
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OH (Hydroxyl)Electron-withdrawing (-I)Strongly electron-donating (+R)Strongly ActivatingOrtho, Para
-Cl (Chloro)Strongly electron-withdrawing (-I)Weakly electron-donating (+R)DeactivatingOrtho, Para
-CF3 (Trifluoromethyl)Strongly electron-withdrawing (-I)NegligibleStrongly DeactivatingMeta

Regioselectivity of Electrophilic Attack

Regioselectivity in EAS is determined by the directing influence of the substituents already present on the ring. The position of the incoming electrophile is guided to the site that results in the most stable carbocation intermediate (arenium ion). libretexts.org

For this compound, the directing effects are as follows:

Hydroxyl group (-OH) at C1: Strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Trifluoromethyl group (-CF3) at C2: Strongly directs to the meta (C4, C6) positions.

Chloro group (-Cl) at C5: Directs to the ortho (C4, C6) and para (C2) positions.

The hydroxyl group is the most powerful activating and directing group on the ring. libretexts.orgwku.edu Its influence is paramount in determining the outcome of the reaction. The available positions for substitution are C3, C4, and C6.

Position C6: This position is ortho to the strongly activating -OH group and meta to the deactivating -CF3 and -Cl groups. The ortho-directing effect of the hydroxyl group strongly favors attack at this site.

Position C4: This position is para to the activating -OH group and ortho to the deactivating -Cl group, as well as meta to the deactivating -CF3 group. Attack at this position is also highly favored due to the powerful para-directing influence of the hydroxyl group.

Position C3: This position is meta to the -OH group and ortho to the -Cl group. Since the activating group directs away from this position, it is the least likely site for electrophilic attack.

Therefore, electrophilic substitution on this compound is predicted to yield a mixture of products substituted at the C4 and C6 positions. The strong activating effect of the hydroxyl group overcomes the deactivating nature of the other substituents, directing the electrophile to its ortho and para positions. byjus.comlibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Attack on this compound
PositionInfluence of -OH (C1)Influence of -CF3 (C2)Influence of -Cl (C5)Predicted Outcome
C3Meta (Unfavorable)-Ortho (Favorable)Unlikely
C4Para (Strongly Favorable)Meta (Favorable)Ortho (Favorable)Major Product
C6Ortho (Strongly Favorable)Meta (Favorable)Ortho (Favorable)Major Product

Nucleophilic Substitution Processes

Reactivity at the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the chlorine atom). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the structure of this compound, the strongly electron-withdrawing trifluoromethyl group is at the C2 position, which is meta to the chlorine atom at C5. The hydroxyl group at C1 is also meta to the chlorine. Because there are no activating groups in the required ortho or para positions, the chlorine atom is not significantly activated towards nucleophilic attack via the addition-elimination mechanism. libretexts.org Consequently, substitution of the chlorine atom by common nucleophiles under standard SNAr conditions is expected to be very slow or not occur at all.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is the most reactive site for nucleophilic processes.

Acidity and Phenoxide Formation: Phenols are weakly acidic and react with strong bases, such as sodium hydroxide (B78521), to form a phenoxide ion. youtube.com The presence of electron-withdrawing groups like -Cl and -CF3 increases the acidity of the phenol by stabilizing the resulting phenoxide anion through their inductive effects. researchgate.net Therefore, this compound is expected to be a stronger acid than phenol itself. The formation of the phenoxide is a crucial first step in many reactions, such as the Williamson ether synthesis.

Table 3: Approximate pKa Values of Phenol and Related Compounds
CompoundApproximate pKaEffect of Substituent
Phenol10.0Reference
4-Chlorophenol9.4Electron-withdrawing group increases acidity
4-(Trifluoromethyl)phenol8.6Strong electron-withdrawing group significantly increases acidity

Data is illustrative of general trends.

Ether and Ester Formation: The phenoxide ion can act as a nucleophile, reacting with alkyl halides to form ethers (Williamson ether synthesis). Furthermore, the hydroxyl group can react with acyl chlorides or acid anhydrides to form corresponding esters.

Kolbe-Schmitt and Reimer-Tiemann Reactions: The highly activated phenoxide ion can undergo reactions even with weak electrophiles. For example, the Kolbe-Schmitt reaction involves the carboxylation of the phenoxide ion using carbon dioxide. byjus.comlibretexts.org The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the ring, typically at the ortho position, by reacting the phenol with chloroform (B151607) in a basic solution. byjus.com

Radical Reaction Pathways and Associated Mechanisms

Phenolic compounds are well-known for their ability to participate in radical reactions, often acting as radical scavengers or antioxidants. researchgate.net This reactivity stems from the ability to donate the hydrogen atom from the hydroxyl group to a radical species, forming a relatively stable phenoxyl radical. copernicus.org

The reaction with an initiating radical (R•) proceeds as follows: Ar-OH + R• → Ar-O• + R-H

In this compound, the resulting phenoxyl radical (Ar-O•) would be stabilized by resonance delocalization of the unpaired electron into the aromatic ring. The electron-withdrawing substituents (-Cl and -CF3) would influence the stability and subsequent fate of this radical intermediate.

Phenols are known to react rapidly with significant atmospheric oxidants like the hydroxyl radical (•OH). copernicus.org These reactions in aqueous phases can lead to the formation of a variety of oxygenated products, including oligomers, through radical-radical coupling and further oxidation. copernicus.org

Additionally, the trifluoromethyl group can be involved in radical processes. For instance, trifluoromethyl radicals can be generated from sources like sodium triflinate (CF3SO2Na) and can participate in reactions such as the Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient N-heteroarene. rsc.org While this describes a specific application, it highlights the potential for radical chemistry centered around the trifluoromethyl moiety under specific conditions.

Photochemically Induced Transformations

While specific studies on the photochemically induced transformations of this compound are not extensively documented, its behavior can be inferred from research on related chlorophenols and compounds with trifluoromethyl groups. The photocatalytic degradation of chlorophenols is a well-studied area, often involving advanced oxidation processes that generate highly reactive species like hydroxyl radicals. uc.ptresearchgate.netmdpi.com

Under photocatalytic conditions, such as in the presence of a semiconductor photocatalyst like TiO₂ and UV or visible light, the degradation of this compound is expected to proceed through several pathways. One primary route is the reductive cleavage of the carbon-chlorine bond, a common fate for chlorinated aromatic compounds during photocatalysis. uc.pt Another significant pathway involves the attack of photogenerated hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates.

Furthermore, the trifluoromethyl group itself can undergo transformation under specific photoredox conditions. nih.gov Research has shown that o-phosphinophenolates can act as photoredox catalysts to activate trifluoromethyl groups, leading to the formation of difluoromethyl radicals. nih.gov This suggests that under similar conditions, this compound could potentially be converted into derivatives containing a difluoromethyl group.

Hydrogen Atom Transfer (HAT) Reaction Dynamics

Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group is a fundamental reaction for phenols, particularly in the context of antioxidant activity and radical-mediated processes. The ease of this transfer is quantified by the O-H bond dissociation enthalpy (BDE). For this compound, the BDE is influenced by both the chloro and trifluoromethyl substituents.

The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group is expected to increase the O-H BDE relative to unsubstituted phenol, making the hydrogen atom more difficult to abstract. This is because these groups destabilize the resulting phenoxyl radical through their inductive effects. DFT studies on substituted phenols have provided insights into these effects. mdpi.compan.olsztyn.pl For instance, the BDE of phenols generally increases with the presence of electron-withdrawing groups. mdpi.compan.olsztyn.plnist.gov

The kinetics of HAT reactions involving phenols are also dependent on the stability of the incipient phenoxyl radical and steric factors. rsc.org The substituents on the ring influence the electronic stabilization of the radical. While electron-donating groups typically stabilize phenoxyl radicals through resonance, electron-withdrawing groups like -Cl and -CF₃ destabilize it, thus slowing down the HAT rate. acs.org

The following table presents calculated O-H BDE values for phenol and related substituted phenols, illustrating the impact of various substituents on the bond strength.

Use the search bar to filter the table by compound or substituent.

CompoundSubstituent(s)Calculated O-H BDE (kcal/mol)Reference
Phenol-H87.3 mdpi.com
4-Chlorophenol4-Cl86.7 mdpi.com
3-Chlorophenol3-Cl88.1 mdpi.com
4-(Trifluoromethyl)phenol4-CF₃88.6 mdpi.com
3-(Trifluoromethyl)phenol3-CF₃89.1 mdpi.com

Note: The BDE values are calculated using the (RO)B3LYP/6-311++G(2df,2p) method. The values serve as a reference to understand the electronic effects of the substituents.

Derivatization Strategies and Targeted Functional Group Transformations

The presence of three distinct functional moieties—hydroxyl, chloro, and trifluoromethyl—on the aromatic ring of this compound offers multiple avenues for synthetic modification. These transformations can be targeted at the hydroxyl group or the aromatic ring itself.

Formation of Phenoxy Ethers

A primary derivatization strategy for phenols is the formation of ethers via the Williamson ether synthesis. gordon.edumasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comyoutube.comchem-station.com

For this compound, the increased acidity of the phenolic proton, due to the electron-withdrawing substituents, facilitates its deprotonation. Common bases used for this purpose include sodium hydroxide (NaOH) or sodium hydride (NaH). The resulting sodium 5-chloro-2-(trifluoromethyl)phenoxide can then be reacted with a variety of alkylating agents to yield the corresponding phenoxy ethers. A patent describes a similar reaction where trifluoromethylphenol sodium salts are reacted with 3-chloro-1-bromopropylbenzene. google.com Another method involves the reaction of phenols with halothane (B1672932) in the presence of a base to form aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. nih.gov

The table below illustrates potential phenoxy ether derivatives of this compound.

Use the search bar to filter the table by reactant or product.

Alkylating AgentBaseResulting Ether Product
Methyl iodide (CH₃I)Sodium hydride (NaH)1-Chloro-4-methoxy-2-(trifluoromethyl)benzene
Ethyl bromide (CH₃CH₂Br)Potassium carbonate (K₂CO₃)1-Chloro-4-ethoxy-2-(trifluoromethyl)benzene
Benzyl chloride (C₆H₅CH₂Cl)Sodium hydroxide (NaOH)1-(Benzyloxy)-4-chloro-2-(trifluoromethyl)benzene
3-Chloro-1-bromopropylbenzeneSodium salt of phenol1-(3-Chloropropoxy)-4-chloro-2-(trifluoromethyl)benzene

Other Selective Functionalizations

Beyond etherification, the aromatic ring of this compound can undergo other selective functionalizations. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a strong ortho-, para-director, while the chloro and trifluoromethyl groups are meta-directors relative to their own positions.

Halogenation: Further halogenation of the aromatic ring is possible. For instance, electrophilic bromination using N-bromosuccinimide (NBS) would likely occur at the positions activated by the hydroxyl group and not sterically hindered. Electrochemical methods have also been explored for the halogenation of phenols. globalscientificjournal.com

Nitration: Electrophilic nitration can introduce a nitro group onto the ring. The position of nitration would be dictated by the combined directing effects of the existing substituents, likely leading to the formation of compounds like 5-Chloro-2-nitro-4-(trifluoromethyl)phenol. sigmaaldrich.com

Cross-Coupling Reactions: The chloro substituent on the ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. nih.gov This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, providing a pathway to a wide range of more complex molecules. The reactivity of the chloro group can be enhanced by the electron-withdrawing trifluoromethyl group.

Trifluoromethoxylation: The phenolic hydroxyl group can be converted to a trifluoromethoxy (-OCF₃) group. This transformation can be achieved using various modern fluorinating reagents. beilstein-journals.orgmdpi.com For example, the reaction of phenols with trifluoromethyl triflate can yield heteroaromatic trifluoromethyl ethers. rsc.org

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-Chloro-2-(trifluoromethyl)phenol, a complete analysis involves ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, as well as the electron-donating hydroxyl group.

The aromatic region will display signals for the three protons on the benzene (B151609) ring. The proton at C6 (H-6), being ortho to the trifluoromethyl group, is expected to be a doublet. The proton at C4 (H-4), situated between the chlorine and hydroxyl groups, will likely appear as a doublet of doublets. The proton at C3 (H-3), ortho to the hydroxyl group, should also be a doublet. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.90 - 7.10d~8.5
H-47.20 - 7.40dd~8.5, ~2.5
H-67.50 - 7.70d~2.5
OH5.0 - 6.0br s-

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are significantly affected by the attached functional groups. The carbon bearing the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C-1150 - 155s-
C-2120 - 125q~30
C-3115 - 120s-
C-4130 - 135s-
C-5125 - 130s-
C-6128 - 133s-
CF₃122 - 127q~270-280

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) of the Trifluoromethyl Moiety

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is a characteristic indicator of its electronic environment. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
CF₃-61 to -63s

Note: Predicted value is based on the analysis of similar compounds and may vary from experimental data.

Application of Two-Dimensional NMR Spectroscopy (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for the definitive assignment of ¹H and ¹³C signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. vwr.comrsc.orglew.ro For this compound, an HSQC spectrum would show correlations between H-3 and C-3, H-4 and C-4, and H-6 and C-6, confirming their direct connectivity. vwr.comrsc.orglew.ro

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). vwr.comrsc.orglew.ro Key HMBC correlations for this molecule would include:

The hydroxyl proton showing correlations to C-1 and C-2.

H-3 showing correlations to C-1, C-2, C-4, and C-5.

H-4 showing correlations to C-2, C-5, and C-6.

H-6 showing correlations to C-1, C-2, C-4, and C-5.

The fluorine atoms of the CF₃ group could also show correlations to C-2.

These 2D NMR data would allow for the unambiguous assignment of all proton and carbon signals in the molecule.

Vibrational Spectroscopy: Infrared (IR) Characterization

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are typical for C-H stretching vibrations in the aromatic ring.

C=C Aromatic Stretch: Aromatic ring stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the range of 1200-1260 cm⁻¹.

C-F Stretches: The trifluoromethyl group will give rise to strong and characteristic C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Phenol)3200 - 3600Strong, Broad
Aromatic C-H3000 - 3100Medium
Aromatic C=C1450 - 1600Medium to Strong
C-O (Phenol)1200 - 1260Strong
C-F (CF₃)1100 - 1350Strong
C-Cl600 - 800Medium to Strong

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

Mass Spectrometry (MS) and Investigation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will provide the molecular weight and information about its fragmentation pattern, which aids in structural confirmation.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₄ClF₃O), which is approximately 196.55 g/mol . chemscene.com Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the substituents. For this compound, key fragmentation pathways could involve:

Loss of a chlorine atom: [M - Cl]⁺

Loss of a trifluoromethyl radical: [M - CF₃]⁺

Loss of carbon monoxide: [M - CO]⁺

Loss of HCl: [M - HCl]⁺

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonPredicted m/z
[C₇H₄ClF₃O]⁺ (M⁺)196
[C₇H₄³⁷ClF₃O]⁺ (M+2)198
[C₇H₄F₃O]⁺161
[C₆H₄ClO]⁺127
[C₆H₄F₃]⁺145

Note: Predicted m/z values are for the most abundant isotope and are based on general fragmentation patterns. The relative intensities will depend on the ionization conditions.

X-ray Crystallography for Molecular Structure Confirmation (where applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, no publicly available X-ray crystal structure determination for this compound has been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient quality, which can be a challenging and rate-limiting step in the characterization process.

While X-ray crystallography for this specific compound is not documented, studies on other halogenated and trifluoromethyl-substituted phenols have provided valuable insights into their solid-state structures, often revealing complex networks of hydrogen bonding and other intermolecular interactions. beilstein-journals.org

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Computational Methodologies

Quantum chemical methods, particularly those rooted in density functional theory, are instrumental in modeling the behavior of 5-Chloro-2-(trifluoromethyl)phenol. These calculations provide a foundational understanding of its electronic nature.

Frontier Molecular Orbital Analysis (HOMO, LUMO) and Electronic Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ijesit.comriken.jp

For this compound, the strong electron-withdrawing nature of the chloro and trifluoromethyl substituents is expected to lower the energy levels of both the HOMO and LUMO. This effect is common in aromatic systems with such substitutions. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on analogous compounds like 5-chloro-2-hydroxypyridine (B146416) have utilized DFT methods to calculate these energy gaps, providing insights into intramolecular charge transfer possibilities. ijesit.com The analysis of 5-bromo-2-(trifluoromethyl)phenol (B1520676) also highlights the unique electronic interplay created by halogen and trifluoromethyl substituents, which defines its frontier orbital characteristics.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.netsigmaaldrich.com It provides a visual guide to the electrophilic and nucleophilic sites within a molecule. scienceopen.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com

For this compound, the MEP map would show the most negative potential localized around the oxygen atom of the hydroxyl group, consistent with its high electronegativity and the presence of lone pairs. scienceopen.comresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential. The aromatic ring itself will have its electron density significantly polarized by the substituents. The electron-withdrawing trifluoromethyl and chloro groups will reduce the electron density on the ring, particularly at the ortho and para positions relative to their location, making the ring less nucleophilic than unsubstituted phenol (B47542). vaia.com

Thermodynamic Properties and Energetic Considerations

Theoretical calculations are essential for determining the thermodynamic properties that govern the reactivity and stability of this compound, such as the strength of its O-H bond and its acidity.

O-H Bond Dissociation Enthalpies (BDE) Calculations

The O-H Bond Dissociation Enthalpy (BDE) is a measure of the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. It is a critical parameter for evaluating the antioxidant potential of phenolic compounds. nih.govcanada.ca DFT calculations, specifically using the (RO)B3LYP procedure, have been shown to provide accurate BDE values for a range of substituted phenols. mdpi.com The calculation involves optimizing the geometries of the parent phenol, its corresponding phenoxyl radical, and a hydrogen atom, and then determining the enthalpy difference. researchgate.net

Calculated O-H Bond Dissociation Enthalpies (BDE) for Selected Substituted Phenols mdpi.com
CompoundBDE (kcal/mol) at 298K (RO)B3LYP/6-311++G(2df,2p)
Phenol88.1
m-Cresol (m-CH3)87.9
m-Chlorophenol88.9
p-Chlorophenol87.1
m-Trifluoromethylphenol90.3
p-Trifluoromethylphenol88.7

Proton Affinities (PA) and Acidity Constant (pKa) Predictions

The Proton Affinity (PA) of the corresponding phenoxide ion is the negative of the enthalpy change for the gas-phase reaction of the anion with a proton. It is a direct measure of the base strength of the anion in the gas phase. The acidity (pKa) of a phenol is intrinsically linked to the stability of its conjugate base, the phenoxide ion; a more stable anion corresponds to a stronger acid (lower pKa). Therefore, a lower proton affinity for the phenoxide ion indicates greater acidity for the parent phenol. mdpi.com

Computational methods like DFT are used to predict these values, providing insight into how substituents affect acidity. insilicominds.commdpi.com The electron-withdrawing chloro and trifluoromethyl groups in this compound are expected to stabilize the phenoxide anion through delocalization of the negative charge, thus increasing the acidity of the parent phenol compared to unsubstituted phenol.

The same computational study that provided BDEs also calculated the proton affinities for the corresponding phenoxide ions, which are presented below. mdpi.com The data clearly shows that electron-withdrawing groups like Cl and CF3 decrease the proton affinity of the phenoxide ion, signifying that the corresponding phenols are more acidic than phenol itself. mdpi.com

Calculated Proton Affinities (PA) for Selected Phenoxide Ions mdpi.com
Compound (Phenoxide Ion of)Proton Affinity (kcal/mol) at 298K B3LYP/6-311++G(2df,2p)
Phenol347.4
m-Cresol (m-CH3)349.3
m-Chlorophenol340.9
p-Chlorophenol341.3
m-Trifluoromethylphenol337.8
p-Trifluoromethylphenol338.4

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.org These models are fundamental in medicinal chemistry and environmental science for screening compounds, optimizing leads, and predicting toxicity. mdpi.comnih.gov

For a compound like this compound, QSAR and QSPR models can be developed to predict a wide array of endpoints. nih.gov The general process involves compiling a dataset of structurally related compounds (e.g., substituted phenols) with experimentally measured activity or property data. mdpi.com For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can encode physicochemical properties (e.g., logP), electronic features (e.g., dipole moment), or topological/3D structural information. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation linking the descriptors to the observed activity. conicet.gov.ar For instance, a QSAR model for the toxicity of phenols might take the form:

Toxicity = a(logP) + b(Dipole Moment) + c(Energy of HOMO) + constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. The resulting model, once rigorously validated, can be used to predict the toxicity of new or untested compounds like this compound based solely on its calculated descriptors.

The reactivity and properties of this compound are heavily influenced by the electronic effects of its substituents. The Hammett equation is a classic QSPR tool used to quantify these effects. researchgate.net It relates reaction rates or equilibrium constants of substituted aromatic compounds to the electronic nature of their substituents, which is captured by the Hammett constant (σ).

The chloro group is moderately electron-withdrawing by induction but electron-donating by resonance. Its effect is position-dependent.

The trifluoromethyl group is a very strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I). researchgate.net

Table 2: Key Physicochemical Descriptors and Hammett Constants

Descriptor Group Position Value Implication for this compound
Hammett Constant (σ_meta) -CF₃ meta to -OH ~0.43 Strong electron-withdrawing effect, increases acidity.
Hammett Constant (σ_ortho) -Cl ortho to -OH ~0.23 Electron-withdrawing effect, increases acidity.
LogP (predicted) Whole Molecule N/A ~3.4 Indicates high hydrophobicity, affecting partitioning and biological interactions. uni.lu

Note: Hammett constant values can vary slightly depending on the reference source and reaction conditions. The values presented are representative.

The electronic and steric features of this compound dictate its reactivity in chemical transformations.

Acidity: As established by its Hammett constants, the molecule is a relatively strong acid for a phenol. The electron-withdrawing -Cl and -CF3 groups stabilize the resulting phenoxide anion, facilitating the dissociation of the phenolic proton. khanacademy.org This enhanced acidity is a key factor in its reactivity, particularly in base-catalyzed reactions.

Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-, para-director. However, the -Cl and -CF3 groups are deactivating. The combined effect is a highly deactivated ring, making electrophilic substitution reactions (e.g., nitration, halogenation) significantly more difficult than for phenol itself. The directing effects of the substituents would need to be carefully considered to predict the regioselectivity of any successful substitution.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing -CF3 group, particularly para to the chlorine atom, could potentially make the chlorine susceptible to nucleophilic aromatic substitution under specific, often harsh, reaction conditions.

The structure-reactivity relationship, therefore, highlights a molecule with an acidic proton but a deactivated aromatic ring, defining the types of chemical transformations it is likely to undergo.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into conformational dynamics, solvent interactions, and thermodynamic properties.

For this compound, a primary focus of MD simulations would be the analysis of its conformational landscape. This landscape is dominated by the rotation around the C-O single bond, leading to two principal conformers:

Cis Conformer: The hydroxyl hydrogen is oriented towards the ortho-chlorine atom, allowing for the formation of an intramolecular hydrogen bond.

Trans Conformer: The hydroxyl hydrogen is oriented away from the chlorine atom.

MD simulations can be used to explore the relative stability of these conformers and the energy barrier to their interconversion. nih.gov By running simulations in a solvent like water, one can also investigate how intermolecular hydrogen bonds with the solvent compete with the intramolecular hydrogen bond. The simulation would track key parameters like the O-H···Cl distance and angle over time to characterize the persistence and dynamics of the intramolecular bond. The resulting trajectory provides a statistical distribution of conformations, allowing for the calculation of the relative populations of the cis and trans states at a given temperature.

Table 3: Conformational Analysis via Molecular Dynamics

Conformer Description Key Feature Expected Population
cis -OH group oriented toward the -Cl group. Stabilized by an intramolecular O-H···Cl hydrogen bond. Expected to be the major conformer in the gas phase and non-polar solvents.
trans -OH group oriented away from the -Cl group. Capable of forming intermolecular hydrogen bonds with solvent molecules. Population may increase in polar, hydrogen-bonding solvents.
Transition State Planar or near-planar state for -OH rotation. Represents the energy barrier for interconversion between cis and trans forms. N/A

Environmental Fate and Biotransformational Pathways

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 5-Chloro-2-(trifluoromethyl)phenol, these processes primarily involve reactions with light (photolysis), water (hydrolysis), and atmospheric oxidants. navy.milresearchgate.netehs-support.comfrtr.gov

Hydrolysis is a key abiotic process that can lead to the degradation of trifluoromethylphenols (TFMPs). Research on substituted TFMPs, such as 2-chloro-4-trifluoromethylphenol, provides insight into the likely hydrolysis mechanism for this compound. rsc.org The hydrolysis of these compounds can proceed under environmentally relevant aqueous conditions, leading to spontaneous defluorination. rsc.org The process is driven by the deprotonation of the phenol (B47542) to form a phenoxide, which then facilitates the elimination of fluoride (B91410) ions. rsc.org

Studies on 2-trifluoromethylphenol show that it hydrolyzes in neutral phosphate (B84403) buffer to form salicylic (B10762653) acid through the consecutive liberation of fluoride anions. nih.gov The first dehalogenation step is typically the rate-limiting step in the sequence. nih.gov The rate of hydrolysis is generally favored at a higher pH. nih.gov For substituted trifluoromethylphenols, the reaction primarily yields the corresponding hydroxybenzoic acids and fluoride. rsc.org Density functional theory calculations suggest that the defluorination step likely follows an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.org

While direct photolysis data for this compound is not extensively documented, phenolic compounds, in general, can undergo phototransformation in the presence of sunlight. This process often involves the generation of reactive species that can lead to the compound's degradation.

In the atmosphere, phenolic compounds are primarily removed through oxidation reactions initiated by hydroxyl radicals (OH•). nih.govsci-hub.se The gas-phase oxidation of phenol by OH radicals is dominated by the addition of the radical to the aromatic ring, particularly at the ortho position. nih.govsci-hub.sersc.org This initial addition forms a phenol-OH adduct. nih.govrsc.org

For this compound, the presence of the electron-withdrawing chlorine and trifluoromethyl groups, along with the electron-donating hydroxyl group, will influence the sites of OH radical attack. The subsequent reaction of the resulting adduct with molecular oxygen (O₂) can lead to the formation of various products. In the case of phenol, this process can lead to the formation of catechol and other ring-opened products. nih.govsci-hub.se The formation of a burst of hydroxyl radicals has been observed in newly activated cloud droplets, which can dominate oxidation chemistry. nih.gov The reactivity of substituted phenols with OH radicals is influenced by the nature and position of the substituents on the aromatic ring. rsc.org

Table 1: Summary of Abiotic Degradation Mechanisms

Mechanism Description Key Reactants/Conditions Potential Products Supporting Evidence
Hydrolysis Spontaneous defluorination in aqueous environments.Water, Alkaline pHHydroxybenzoic acids, Fluoride ions rsc.orgnih.gov
Atmospheric Oxidation Gas-phase reaction with hydroxyl radicals.OH• radicals, O₂, SunlightSubstituted catechols, Ring-cleavage products nih.govsci-hub.sersc.org

Biotic Transformation and Biodegradation Processes

Biotic transformation involves the degradation of this compound by living organisms, primarily microorganisms. This is a crucial pathway for the removal of such compounds from contaminated environments. nih.gov

The aerobic bacterial degradation of phenolic compounds typically begins with the hydroxylation of the phenol to a catechol derivative by an enzyme called phenol hydroxylase. frontiersin.orgiastate.edu From this common intermediate, the aromatic ring is cleaved through one of two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.orgnih.govbioline.org.brresearchgate.net

Ortho-cleavage pathway: The catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. This is then further metabolized into intermediates of the tricarboxylic acid (TCA) cycle. frontiersin.orgbioline.org.br This pathway is common for the degradation of many chlorophenols. nih.gov

Meta-cleavage pathway: The ring fission occurs adjacent to one of the hydroxyl groups, a reaction catalyzed by catechol 2,3-dioxygenase. This produces 2-hydroxymuconic semialdehyde, which is also subsequently metabolized to TCA cycle intermediates. frontiersin.orgnih.gov In some cases, the meta-cleavage of chlorocatechols can lead to the formation of dead-end products that can be toxic to the microorganisms. nih.gov

For this compound, degradation would likely proceed via a substituted catechol intermediate. The choice between the ortho- and meta-cleavage pathways can be influenced by the specific microbial strain and the nature of the substituents on the aromatic ring. nih.gov Some bacterial consortia have been shown to utilize both pathways simultaneously. frontiersin.org

A wide variety of microorganisms have been identified that can degrade phenol and its chlorinated derivatives. While specific strains capable of degrading this compound have not been extensively reported, bacteria known to degrade similar compounds offer insight into potential candidates. Genera such as Pseudomonas, Rhodococcus, Acinetobacter, Bacillus, Flavobacterium, and Gordonia have been shown to be effective degraders of phenolic compounds. nih.goviastate.eduresearchgate.netnih.govnih.gov

The key enzymes involved in the initial stages of degradation are:

Phenol hydroxylase: This enzyme catalyzes the initial, often rate-limiting, step of converting phenol to catechol. iastate.edu

Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase: These are the critical ring-cleavage enzymes that determine whether degradation proceeds via the ortho- or meta-pathway, respectively. frontiersin.orgbioline.org.br

Studies have shown that microbial consortia, through cooperative metabolism, can be particularly effective in degrading complex and persistent compounds. researchgate.net

Table 2: Examples of Microbial Genera Involved in Phenol/Chlorophenol Degradation

Microbial Genus Degradation Pathway(s) Key Enzymes Reference(s)
PseudomonasOrtho- and Meta-cleavagePhenol hydroxylase, Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase nih.govfrontiersin.orgnih.govnih.govnih.gov
RhodococcusOrtho-cleavageChlorocatechol-1,2-dioxygenase nih.govnih.gov
AcinetobacterOrtho-cleavagePhenol hydroxylase, Catechol 1,2-dioxygenase bioline.org.brresearchgate.net
BacillusMeta-cleavageCatechol 2,3-dioxygenase bioline.org.brresearchgate.net

The cleavage of the highly stable carbon-fluorine (C-F) bond is a critical and often challenging step in the biodegradation of fluorinated compounds. researchgate.net Microorganisms can achieve defluorination through several enzymatic mechanisms, including reductive, hydrolytic, and oxidative pathways. researchgate.net

For fluorinated aromatic compounds, dioxygenase enzymes can play a crucial role. For instance, toluene (B28343) dioxygenase from Pseudomonas putida F1 has been shown to oxidize 2,2-difluoro-1,3-benzodioxole, leading to the formation of a dihydrodiol intermediate. The subsequent decomposition of this intermediate results in the release of fluoride ions. nih.gov This suggests that an initial oxygenase attack can destabilize the fluorinated group, facilitating defluorination.

Another potential mechanism involves hydrolytic dechlorination triggering subsequent spontaneous defluorination. nih.govresearchgate.net In studies with chlorinated polyfluorocarboxylic acids, microbial hydrolytic dechlorination introduced unstable fluoroalcohol groups, which then underwent spontaneous HF elimination. nih.gov This indicates that the removal of the chlorine atom from this compound could be a key initial step that facilitates the subsequent breakdown of the trifluoromethyl group.

Identification and Characterization of Transformation Products

The transformation of this compound in the environment is expected to yield a range of products resulting from both microbial and chemical degradation processes. The identification of these products is crucial for a comprehensive understanding of the compound's environmental impact.

Abiotic Degradation Products:

One potential abiotic degradation pathway is hydrolysis. Studies on the related compound, 2-(trifluoromethyl)phenol, have shown that the trifluoromethyl group can undergo hydrolysis to form salicylic acid. research-solution.com This reaction proceeds through the consecutive liberation of fluorine anions and is favored at higher pH. research-solution.com A similar hydrolysis of the trifluoromethyl group in this compound would likely result in the formation of 5-chloro-2-carboxyphenol. Further degradation of this intermediate could occur, although specific pathways have not been documented.

Biotic Degradation Products (Biotransformation):

Microbial degradation is a significant route for the transformation of phenolic compounds in the environment. Bacteria and fungi can utilize chlorophenols as a source of carbon and energy, leading to their breakdown through various metabolic pathways. nih.govnih.gov For chlorophenols, aerobic degradation typically proceeds via hydroxylation of the aromatic ring to form a catechol derivative, followed by ring cleavage. mdpi.commdpi.com

Based on the degradation pathways of other chlorophenols, two primary routes for the biotransformation of this compound can be postulated:

Ortho-cleavage Pathway: Following the initial hydroxylation to form a catechol, the aromatic ring is cleaved between the two hydroxyl groups.

Meta-cleavage Pathway: The ring cleavage occurs adjacent to one of the hydroxyl groups.

The specific transformation products resulting from these pathways for this compound have not been explicitly identified in the reviewed literature. However, based on the degradation of similar compounds, potential intermediates could include chlorinated and fluorinated muconic acids and their subsequent breakdown products. It is also possible that microbial action could lead to dechlorination or defluorination of the parent compound or its intermediates.

The following table summarizes the potential transformation products of this compound based on known degradation pathways of related compounds.

Transformation Pathway Potential Transformation Product Precursor Compound(s)
Abiotic Hydrolysis5-chloro-2-carboxyphenolThis compound
Biotic Hydroxylation5-Chloro-3-(trifluoromethyl)catecholThis compound
Biotic Ring Cleavage (Ortho)Chlorinated and fluorinated muconic acid derivatives5-Chloro-3-(trifluoromethyl)catechol
Biotic Ring Cleavage (Meta)Chlorinated and fluorinated semialdehyde derivatives5-Chloro-3-(trifluoromethyl)catechol

Analytical Methodologies for Environmental Monitoring of the Compound

The detection and quantification of this compound in environmental matrices such as water and soil are essential for assessing its distribution and potential risks. Standardized methods from the U.S. Environmental Protection Agency (EPA) for the analysis of phenols can be adapted for this specific compound. mdpi.comresearchgate.netepa.gov

Sample Preparation:

Effective sample preparation is critical to isolate and concentrate the analyte from complex environmental samples.

Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a common and efficient technique. mdpi.com A water sample is passed through a cartridge containing a sorbent material, such as polystyrene-divinylbenzene, which retains the phenolic compounds. The analytes are then eluted with a suitable solvent like dichloromethane (B109758). mdpi.com Liquid-liquid extraction (LLE) with an organic solvent is another viable option. nih.gov

Soil and Sediment Samples: Extraction from solid matrices can be achieved using methods like microwave-assisted solvent extraction (MASE) or sonication with an appropriate solvent. nih.gov

Analytical Techniques:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary instrumental techniques for the analysis of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govvisionpublisher.info For the analysis of phenols, a derivatization step is often employed to increase their volatility and improve chromatographic performance. research-solution.comresearchgate.netsigmaaldrich.comjfda-online.com Common derivatizing agents include:

Silylating agents (e.g., BSTFA): These reagents replace the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Acylating agents (e.g., pentafluorobenzoyl chloride): These form stable ester derivatives. gcms.cz

The following table outlines typical GC-MS parameters that could be adapted for the analysis of derivatized this compound.

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature 60°C, ramp to 280°C
Carrier Gas Helium
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Detector Quadrupole or Ion Trap

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds. jfda-online.com For phenolic compounds, reversed-phase HPLC with a C18 column is commonly used. Detection can be achieved using a diode array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (MS/MS). jfda-online.com HPLC-MS/MS offers the advantage of direct analysis without the need for derivatization.

The following table summarizes a potential HPLC-MS/MS method for the analysis of this compound.

Parameter Condition
HPLC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase Gradient of water and methanol (B129727) or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% acetic acid) jfda-online.com
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
MS Ionization Mode Electrospray Ionization (ESI), negative mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

Method Validation:

Any analytical method developed for the monitoring of this compound should be rigorously validated to ensure its accuracy and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery).

Advanced Research Applications: Beyond Foundational Chemistry

Role as a Strategic Intermediate in Fine Chemical Synthesis

5-Chloro-2-(trifluoromethyl)phenol serves as a crucial building block in the synthesis of a wide array of fine chemicals, particularly in the agrochemical and pharmaceutical industries. Its utility as a strategic intermediate stems from the reactivity of its phenolic hydroxyl group and the influence of the electron-withdrawing trifluoromethyl and chloro substituents on the aromatic ring. These features allow for precise chemical modifications, leading to the creation of complex molecules with specific biological activities.

In the agrochemical sector, this compound is a key precursor for a range of herbicides and fungicides. For instance, it is used in the synthesis of diphenyl ether herbicides, such as Fomesafen. The synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, a key intermediate for Fomesafen, directly utilizes a chloro-trifluoromethyl-substituted phenol (B47542). google.com The presence of the trifluoromethyl group is known to enhance the efficacy of many pesticides. nih.gov For example, the herbicide Fluazifop-butyl, which contains a trifluoromethylpyridine moiety, demonstrates superior herbicidal activity compared to its non-fluorinated counterparts. nih.gov Similarly, various novel fungicides have been developed incorporating trifluoromethyl and chloro-phenyl structures to combat fungal diseases in crops. scielo.org.mxresearchgate.netresearchgate.net

The pharmaceutical industry also leverages this compound and its isomers as starting materials for the synthesis of new therapeutic agents. The trifluoromethyl group can improve metabolic stability and binding affinity of drug candidates. nih.gov Research has shown its incorporation into various heterocyclic compounds, such as pyridazine (B1198779) and quinoline (B57606) derivatives, which are investigated for their potential as antifungal and antibacterial agents. researchgate.netnih.gov

The synthesis of these fine chemicals often involves multi-step reactions where the phenol acts as a nucleophile or is otherwise modified. A notable example is the Suzuki coupling reaction, where a boronic acid derivative of a related fluorinated pyridine (B92270) is coupled with a chloro-iodobenzene derivative to form a new C-C bond, demonstrating the versatility of such halogenated and trifluoromethylated intermediates in constructing complex molecular architectures.

Incorporation into Advanced Materials and Polymeric Systems

The unique combination of a chloro and a trifluoromethyl group on a phenol ring makes this compound an attractive monomer or additive for the creation of advanced materials and specialty polymers. The incorporation of this moiety into polymer backbones can significantly enhance their physical and chemical properties.

Attribution to Enhanced Thermal Stability and Chemical Resistance

The presence of the trifluoromethyl group (-CF3) is a key contributor to the enhanced thermal stability of polymers. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its high bond energy imparts exceptional thermal and oxidative stability to the polymer matrix. mdpi.comuobasrah.edu.iq Polymers containing fluorinated groups, such as fluoropolymers, are known for their high-temperature resistance. The thermal degradation of phenolic resins, for instance, is a well-studied area, and the introduction of fluorine is a known strategy to improve their performance at elevated temperatures. uobasrah.edu.iqdtic.mil Studies on chlorinated phenolic polymers also indicate that the presence of chlorine on the benzene (B151609) ring can influence thermal stability, although the effect can be complex and dependent on the substitution pattern. dtic.mil

PropertyInfluence of this compound MoietyScientific Rationale
Thermal Stability EnhancedThe high bond energy of the C-F bond in the trifluoromethyl group increases the energy required for thermal decomposition.
Chemical Resistance ImprovedThe inertness of the C-F and C-Cl bonds, along with the shielding effect of the fluorine atoms, protects the polymer backbone from chemical attack.
Hydrophobicity IncreasedThe lipophilic nature of the trifluoromethyl group reduces the material's affinity for water and aqueous solutions.

Catalytic Utility of this compound Derivatives

While this compound itself is not typically used as a catalyst, its derivatives hold potential for applications in catalysis. The electronic properties of the phenol, modified by the chloro and trifluoromethyl groups, can be harnessed in the design of ligands for metal-based catalysts.

The phenolic oxygen can act as a coordination site for a metal center, and the electron-withdrawing substituents can modulate the electron density at the metal, thereby influencing its catalytic activity. For example, metal complexes with phenol-based ligands are known to catalyze various organic transformations, including oxidation and hydroarylation reactions. researchgate.net Research on the catalytic hydroarylation of alkenes with phenols has demonstrated the utility of such systems in forming C-C bonds. researchgate.net

Furthermore, derivatives of this compound could be employed in the synthesis of more complex ligands for asymmetric catalysis. The defined stereochemistry of a chiral ligand is crucial for inducing enantioselectivity in a reaction, and the rigid aromatic backbone of the phenol provides a scaffold for the introduction of chiral auxiliaries. While direct research on the catalytic applications of this compound derivatives is an emerging area, the principles of ligand design and catalyst tuning suggest a promising future for these compounds in the development of novel catalytic systems.

Development as Analytical Reagent and Reference Standard

In the field of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), there is a constant need for reliable reference standards for the accurate identification and quantification of analytes. This compound, with its distinct mass-to-charge ratio and chromatographic behavior, is a potential candidate for development as an analytical reagent and reference standard.

Compounds with similar structures, such as chlorinated phenols, are listed in various environmental monitoring methods, including those from the U.S. Environmental Protection Agency (EPA), like Method 8041A for phenols by gas chromatography. epa.gov These methods often require the use of certified reference materials for calibration and quality control. The unique combination of chlorine and a trifluoromethyl group in this compound would give it a characteristic mass spectrum, making it easily distinguishable from other phenolic compounds and potential interferences. thermofisher.com

Future Research Trajectories and Emerging Paradigms

Advancements in Novel Synthetic Methodologies

The synthesis of trifluoromethyl-substituted phenols is an area of active research, focusing on improving efficiency, selectivity, and reaction conditions. While classical methods exist, emerging strategies offer significant advantages. The synthesis of 5-Chloro-2-(trifluoromethyl)phenol and its precursors often involves multi-step processes starting from materials like m-chlorobenzotrifluoride. One patented method describes the nitration of m-chlorobenzotrifluoride, followed by reduction and subsequent diazotization and bromination to yield key intermediates google.com.

Another approach involves the modification of existing phenol (B47542) structures. For instance, the synthesis of related structures like 5-(2-chloro-4-trifluoromethylphenoxy)-2-hydroxybenzoic acid is achieved by reacting 2,5-dihydroxybenzoic acid with 3-chloro-4-fluoro benzotrifluoride (B45747) in the presence of a base prepchem.com. This highlights the use of nucleophilic aromatic substitution pathways. The direct trifluoromethylation of phenols is also a significant area of advancement. Methods using reagents like chloro(phenyl)trifluoromethyliodane, which can be synthesized from PhI(OCOCF₃)₂ and Me₃SiCF₃, offer a direct route for electrophilic trifluoromethylations under catalyst-free conditions nih.gov.

Future research is likely to focus on late-stage functionalization, allowing for the introduction of the trifluoromethyl group onto more complex molecular scaffolds. This includes the development of more robust and selective trifluoromethylating agents.

Table 1: Selected Synthetic Precursors and Reagents

Starting Material/Reagent Transformation/Use Reference
m-Chlorobenzotrifluoride Precursor for nitration to 5-chloro-2-nitro-trifluoromethyl toluene (B28343) google.com
4-Chloro-3-(trifluoromethyl)benzenamine Diazotization and subsequent reactions to form fluorinated compounds prepchem.com
2,5-Dihydroxybenzoic acid Reactant for synthesis of complex phenoxy derivatives prepchem.com
Chloro(phenyl)trifluoromethyliodane Reagent for electrophilic trifluoromethylation of phenols nih.gov

Pursuit of Deeper Mechanistic Understanding in Complex Reaction Systems

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting product outcomes. For reactions involving this compound, this includes elucidating the pathways of its formation and its subsequent transformations.

In the synthesis of complex derivatives, such as 7-Chloro-5-trifluoromethyl-4H-1,4-benzothiazines, the mechanism involves the condensation of a substituted aminobenzenethiol with a β-diketone or β-ketoester, followed by an oxidative cyclization, often facilitated by a solvent like Dimethyl Sulfoxide (DMSO) nih.gov. Understanding the role of the oxidant and the intermediates in this cyclization is key to improving yields and purity.

For trifluoromethylation reactions, the mechanism depends on the nature of the trifluoromethylating agent. Electrophilic reagents, like the iodonium (B1229267) salt PhICF₃Cl, are believed to operate via a ligand exchange followed by the transfer of the CF₃⁺ group to a nucleophile nih.gov. Mechanistic studies focus on the characterization of intermediates and the influence of electronic and steric factors on the reaction's regioselectivity and efficiency. Future work will likely employ kinetic studies and in-situ spectroscopic monitoring to map the energy profiles of these complex reactions.

Leveraging Advanced Computational Modeling for Structure-Function Elucidation

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. Density Functional Theory (DFT) is a common method used to calculate optimized geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data tandfonline.com.

For this compound, computational models can predict key parameters that govern its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as their gap is an indicator of chemical reactivity and stability tandfonline.com. Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions, such as those between the lone pairs of the oxygen and chlorine atoms and the aromatic ring's antibonding orbitals tandfonline.com.

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution and identifies electrophilic and nucleophilic sites, guiding the prediction of how the molecule will interact with other reagents tandfonline.com. For instance, the hydrogen atom of the hydroxyl group is expected to be a primary site for nucleophilic attack, while regions near the electronegative chlorine and trifluoromethyl groups would be electrophilic.

Table 2: Computationally Derived Properties for this compound

Property Value Significance Reference
Molecular Formula C₇H₄ClF₃O Basic molecular composition chemscene.com
Molecular Weight 196.55 g/mol Mass of one mole of the substance chemscene.com
Topological Polar Surface Area (TPSA) 20.23 Ų Predicts transport properties in biological systems chemscene.com
LogP 3.0644 Measures lipophilicity chemscene.com
Hydrogen Bond Donors 1 Indicates potential for hydrogen bonding chemscene.com

These computational approaches are instrumental in designing new molecules with tailored properties, for example, by predicting how structural modifications would affect the biological activity or material characteristics of derivatives.

Strategies for Sustainable and Green Chemical Production

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, aiming to reduce environmental impact and improve safety. wjpps.comjcchems.com For a compound like this compound, future research will focus on developing more sustainable production routes.

Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids can significantly reduce hazardous waste. wjpps.comjcchems.com Reactions in aqueous media are particularly attractive where possible. researchgate.net

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, can improve atom economy and allow for milder reaction conditions. wjpps.comresearchgate.net This minimizes waste and energy consumption compared to stoichiometric reagents.

Renewable Feedstocks: While challenging for highly functionalized aromatic compounds, future research may explore pathways that utilize feedstocks derived from biomass as starting materials, moving away from a reliance on petrochemicals. wjpps.com

The transition from batch processing to continuous flow chemistry is another important paradigm shift that offers better control over reaction parameters, improved safety, and easier scalability, all of which align with the goals of sustainable chemical manufacturing. researchgate.net

Exploration of Novel Application Domains

This compound serves as a valuable building block for creating more complex molecules with specific functions. Its utility is primarily seen in the agrochemical and pharmaceutical sectors, but new domains are emerging.

Agrochemicals: This compound is a known intermediate in the formulation of herbicides and fungicides. chemimpex.comontosight.ai The presence of both chloro- and trifluoromethyl- groups on the phenol ring can enhance the biological activity and metabolic stability of the final active ingredient.

Pharmaceuticals: It is used as a precursor in the synthesis of new pharmaceutical compounds. chemimpex.com For example, trifluoromethylated pyrimidine (B1678525) derivatives synthesized from related starting materials have been investigated for their antifungal, insecticidal, and anticancer activities. frontiersin.org Similarly, substituted benzothiazines have been synthesized and tested for their antimicrobial properties. nih.gov

Materials Science: The unique properties conferred by the trifluoromethyl group, such as high lipophilicity and thermal stability, make this phenol and its derivatives candidates for the development of advanced materials, including specialty polymers and coatings with enhanced chemical resistance. chemimpex.comontosight.ai

Future research will likely explore its incorporation into novel molecular architectures to develop next-generation pesticides with improved selectivity, pharmaceuticals with new mechanisms of action, and high-performance materials. The synthesis of complex heterocyclic structures containing the 5-chloro-2-(trifluoromethyl)phenyl moiety remains a promising avenue for discovering new bioactive molecules. acs.org

Q & A

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodology :
  • Cross-validation : Compare <sup>19</sup>F NMR chemical shifts (δ ≈ -60 ppm for CF3) across deuterated solvents (CDCl3 vs. DMSO-d6).
  • High-resolution MS : Confirm molecular formula (C7H4ClF3O) with ≤2 ppm error .
  • Collaborative studies : Share raw data via platforms like Zenodo to resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.